molecular formula C16H15NO4 B11519442 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid CAS No. 82157-40-2

3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B11519442
CAS No.: 82157-40-2
M. Wt: 285.29 g/mol
InChI Key: UWZUSSHEYVXDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-methylphenoxyacetyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of 4-Methylphenoxyacetic Acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The 4-methylphenoxyacetic acid is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the 4-methylphenoxyacetyl chloride.

    Amidation Reaction: The 4-methylphenoxyacetyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base, such as triethylamine, to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid
  • 3,3’-Methanediylbis(6-{[(3-methylphenoxy)acetyl]amino}benzoic acid)

Uniqueness

3-{[(4-Methylphenoxy)acetyl]amino}benzoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

82157-40-2

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-11-5-7-14(8-6-11)21-10-15(18)17-13-4-2-3-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

UWZUSSHEYVXDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.